1-Bromo-2-fluoro-3-isopropylbenzene
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Overview
Description
1-Bromo-2-fluoro-3-isopropylbenzene is an organic compound with the molecular formula C₉H₁₀BrF It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-3-isopropylbenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and fluorination of isopropylbenzene (cumene). The reaction conditions often require the presence of a catalyst such as iron(III) bromide (FeBr₃) for bromination and a fluorinating agent like Selectfluor for fluorination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-fluoro-3-isopropylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or fluorine atom is replaced by other nucleophiles.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms, yielding simpler hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Major Products Formed:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include simpler hydrocarbons like isopropylbenzene.
Scientific Research Applications
1-Bromo-2-fluoro-3-isopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-3-isopropylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the removal of a proton to restore aromaticity . The presence of bromine and fluorine atoms influences the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
1-Bromo-2-fluorobenzene: Similar structure but lacks the isopropyl group.
1-Bromo-3-fluoro-2-isopropylbenzene: Similar structure but with different positions of substituents.
1-Bromo-2-isopropylbenzene: Lacks the fluorine atom.
Uniqueness: 1-Bromo-2-fluoro-3-isopropylbenzene is unique due to the specific arrangement of bromine, fluorine, and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H10BrF |
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Molecular Weight |
217.08 g/mol |
IUPAC Name |
1-bromo-2-fluoro-3-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10BrF/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,1-2H3 |
InChI Key |
QWVLPFJLHJNSKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)Br)F |
Origin of Product |
United States |
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